1H-Imidazo[4,5-b]pyridine-1-carboxylic acid, 2,3-dihydro-2-oxo-, ethyl ester
Overview
Description
1H-Imidazo[4,5-b]pyridine-1-carboxylic acid, 2,3-dihydro-2-oxo-, ethyl ester is a heterocyclic compound that belongs to the imidazopyridine family. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The structure of this compound includes an imidazole ring fused to a pyridine ring, with a carboxylic acid ester group attached.
Preparation Methods
The synthesis of 1H-Imidazo[4,5-b]pyridine-1-carboxylic acid, 2,3-dihydro-2-oxo-, ethyl ester typically involves the cyclization of 2,3-diaminopyridine with various carbonyl compounds. One common method includes the reaction of 2,3-diaminopyridine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the imidazopyridine core . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
1H-Imidazo[4,5-b]pyridine-1-carboxylic acid, 2,3-dihydro-2-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group using reducing agents such as sodium borohydride.
Major products formed from these reactions include N-oxides, alcohol derivatives, and substituted imidazopyridines.
Scientific Research Applications
1H-Imidazo[4,5-b]pyridine-1-carboxylic acid, 2,3-dihydro-2-oxo-, ethyl ester has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to purines.
Mechanism of Action
The mechanism of action of 1H-Imidazo[4,5-b]pyridine-1-carboxylic acid, 2,3-dihydro-2-oxo-, ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
1H-Imidazo[4,5-b]pyridine-1-carboxylic acid, 2,3-dihydro-2-oxo-, ethyl ester is unique due to its fused imidazole-pyridine structure, which imparts distinct biological activities. Similar compounds include:
Imidazo[1,2-a]pyridines: Known for their anxiolytic and sedative properties.
Imidazo[4,5-c]pyridines: Studied for their potential as kinase inhibitors.
Purines: Biologically active compounds with roles in DNA and RNA synthesis.
These compounds share structural similarities but differ in their specific biological activities and applications.
Properties
IUPAC Name |
ethyl 2-oxo-3H-imidazo[4,5-b]pyridine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-2-15-9(14)12-6-4-3-5-10-7(6)11-8(12)13/h3-5H,2H2,1H3,(H,10,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBKIOUQPWQMLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C2=C(NC1=O)N=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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